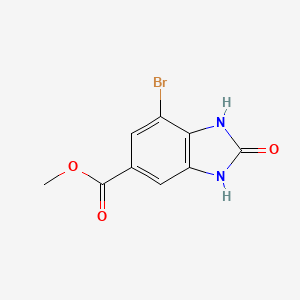

Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 7-bromo-2-oxo-1,3-dihydrobenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O3/c1-15-8(13)4-2-5(10)7-6(3-4)11-9(14)12-7/h2-3H,1H3,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKSHESIUHOPDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)Br)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801141176 | |

| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-2,3-dihydro-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801141176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301214-77-6 | |

| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-2,3-dihydro-2-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1301214-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-2,3-dihydro-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801141176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate, also known as methyl 7-bromo-2-oxo-1,3-dihydrobenzimidazole-5-carboxylate, is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known to interact with a wide range of biological targets.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or disrupting cell membrane integrity.

Biochemical Pathways

Imidazole derivatives are known to influence a broad range of biochemical pathways due to their interaction with various biological targets.

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Biochemical Analysis

Biochemical Properties

Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound interacts with various enzymes, including oxidoreductases and hydrolases, by binding to their active sites and altering their catalytic activity. The nature of these interactions is primarily through hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the reaction rate. Additionally, this compound has been shown to interact with proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound affects gene expression by acting as a transcriptional regulator, thereby altering the expression levels of genes involved in cellular metabolism and stress responses. This compound also impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active sites of enzymes, inhibiting or activating their catalytic functions. For instance, it inhibits the activity of certain kinases by competing with ATP for binding, thereby preventing phosphorylation events that are critical for signal transduction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity, leading to altered transcriptional profiles and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism. These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical and cellular effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cellular function and promote cell survival by modulating signaling pathways and gene expression. At high doses, this compound can exhibit toxic effects, such as inducing oxidative stress and apoptosis. These threshold effects underscore the importance of dosage optimization in therapeutic applications and experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to xenobiotic metabolism and detoxification. This compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glutathione or glucuronic acid. These metabolic transformations facilitate the excretion of this compound and reduce its bioavailability. Additionally, this compound can influence metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux. Once inside the cell, this compound can bind to intracellular proteins, such as heat shock proteins and chaperones, which assist in its proper folding and localization. The distribution of this compound within tissues is influenced by its affinity for specific cell types and its ability to cross biological barriers, such as the blood-brain barrier.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and signaling proteins. It can also translocate to the nucleus, where it modulates gene expression by interacting with transcription factors and chromatin remodeling complexes. The subcellular distribution of this compound is regulated by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, which direct it to specific compartments or organelles.

Biological Activity

Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate (CAS No. 1301214-77-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H7BrN2O3 |

| Molecular Weight | 271.0675 g/mol |

| SMILES | COC(=O)c1cc(Br)c2c(c1)[nH]c(=O)[nH]2 |

| Purity | 98% |

| Complexity | 297 |

Research indicates that this compound may exert its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit specific enzymes, particularly those involved in cancer pathways. For instance, it may inhibit caspases, which are crucial in apoptosis regulation .

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties. The benzodiazole framework is known for its activity against various bacterial strains, potentially positioning this compound as a candidate for further antibacterial evaluation .

Structure-Activity Relationships (SAR)

The structural modifications of benzodiazole derivatives significantly influence their biological activity. The presence of the bromine atom at the 7-position enhances the lipophilicity and possibly the binding affinity to target proteins. Studies have shown that variations in substituents on the benzodiazole ring can lead to different levels of inhibition against target enzymes .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Fragment-Based Drug Discovery : In a study focusing on electrophilic fragment screening, compounds similar to Methyl 7-bromo derivatives were evaluated for their ability to inhibit caspases. The findings suggested that structural elements analogous to Methyl 7-bromo could provide insights into designing potent inhibitors .

- Antibacterial Evaluation : A comparative study on nitrogen heterocycles indicated that derivatives with similar frameworks exhibited MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibacterial agents.

- Cell Viability Assays : In vitro assays demonstrated that at certain concentrations, Methyl 7-bromo derivatives did not significantly deplete glutathione levels or reduce cell viability in tested cell lines, indicating a favorable safety profile at lower doses .

Scientific Research Applications

Medicinal Chemistry

Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate has been investigated for its potential pharmacological properties:

Antimicrobial Activity

Several studies have indicated that benzodiazole derivatives exhibit significant antimicrobial activity. Methyl 7-bromo derivative has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Research has demonstrated that compounds with a benzodiazole core can inhibit cancer cell proliferation. Preliminary studies suggest that methyl 7-bromo derivatives may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways .

Materials Science

This compound is also being explored for applications in materials science:

Polymer Chemistry

This compound can serve as a monomer or additive in polymer synthesis. Its unique structure allows for the incorporation into polymers that exhibit enhanced thermal stability and mechanical properties .

Dyes and Pigments

Due to its chromophoric properties, this compound can be utilized in the synthesis of dyes and pigments. Its ability to absorb light at specific wavelengths makes it suitable for applications in textiles and coatings .

Synthetic Intermediate

In organic synthesis, this compound acts as an important intermediate:

Synthesis of Other Compounds

This compound can be used to synthesize other bioactive molecules by undergoing various chemical reactions such as nucleophilic substitutions and cyclizations. Its versatility makes it a valuable building block in synthetic organic chemistry .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate with structurally related analogs:

Key Differences and Implications

Halogen Substituents (Br vs.

Ester vs. Carboxylic Acid Groups:

- The methyl ester in the target compound enhances lipophilicity, favoring membrane permeability in drug design. In contrast, carboxylic acid derivatives (e.g., 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid) improve aqueous solubility but may require prodrug strategies for bioavailability .

Heterocycle Variations:

- Benzodiazole vs. Benzimidazole: The 1,3-dihydro-1,3-benzodiazole core retains two NH groups for hydrogen bonding, while benzimidazole’s fused imidazole ring increases aromatic stability and alters pKa .

- Benzoxazole: The oxygen atom in benzoxazole reduces hydrogen-bonding capacity compared to benzodiazole, impacting crystal packing and intermolecular interactions .

Preparation Methods

Starting Material Preparation

The synthesis often begins with 2-amino-5-bromophenyl derivatives or their pyridinyl analogs, which serve as key intermediates for ring closure and functional group transformations. For example, 2-amino-5-bromo-phenyl-pyridin-2-yl-methanone has been used as a precursor in related benzodiazole and benzodiazepine syntheses.

Ring Closure and Lactam Formation

The benzodiazole ring is typically formed via cyclization reactions involving amines and carbonyl compounds. The 2-oxo group corresponds to a lactam moiety, which can be generated by intramolecular cyclization under basic or acidic conditions. For instance, treatment of amino-substituted intermediates with bases induces cyclization to the lactam structure.

Esterification

The methyl ester at the 5-position is introduced by esterification of the corresponding carboxylic acid or by using methyl ester-containing intermediates. Methylation can be achieved by reaction with methylating agents such as methyl iodide or via Fischer esterification using methanol and acid catalysts.

Representative Synthetic Route from Patent Literature

A notable method described in patent WO2019020790A1 involves the following key steps:

This method emphasizes controlled temperature and reaction times (1-3 days) to optimize yield and optical purity.

Analytical Data Supporting Preparation

Typical characterization data for related compounds include:

| Parameter | Value/Range | Method/Notes |

|---|---|---|

| Molecular Weight | ~283 g/mol | Calculated for methyl 7-bromo-1-ethylbenzimidazole-5-carboxylate (analogue) |

| Melting Point | 240–242 °C | For methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate, indicating purity |

| NMR Spectroscopy | ^1H-NMR, ^13C-NMR | Used to confirm ring closure and substitution pattern |

| Mass Spectrometry | Molecular ion peak consistent with expected formula | Confirms molecular weight and substitution |

These data confirm the successful synthesis and purity of benzodiazole derivatives with bromine and methyl ester substituents.

Summary Table of Preparation Steps

Q & A

Q. What are the established synthetic routes for Methyl 7-bromo-2-oxo-1,3-benzodiazole-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

- Key Steps :

- Core Heterocycle Formation : Start with a substituted benzodiazole scaffold. Bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to avoid over-bromination .

- Esterification : Introduce the methyl ester group via nucleophilic acyl substitution using methanol and a coupling agent (e.g., DCC/DMAP) under reflux .

- Optimization :

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Methodological Answer:

- Single-Crystal X-ray Diffraction :

- Grow crystals via slow evaporation in a solvent mixture (e.g., DCM/hexane).

- Collect diffraction data using a synchrotron or lab-source diffractometer.

- Refinement Tools :

- Key Parameters :

- Expect coplanarity of the benzodiazole core; ester groups may deviate (e.g., torsion angles ~143°) .

Advanced Research Questions

Q. How can hydrogen bonding networks influence the solid-state packing and stability of this compound?

Methodological Answer:

- Graph Set Analysis :

- Impact on Stability :

Q. What strategies resolve contradictions in conformational data between computational models and experimental results?

Methodological Answer:

- Case Study :

- Computational : DFT (B3LYP/6-31G*) predicts planarity for the benzodiazole core.

- Experimental : X-ray shows ester group puckering (torsion angle deviations) .

- Resolution Steps :

- Validation : Overlay experimental and theoretical structures using Coot or PyMOL .

Q. How can the bromine substituent be leveraged for further functionalization in medicinal chemistry applications?

Methodological Answer:

- Cross-Coupling Reactions :

- Suzuki-Miyaura : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .

- Buchwald-Hartwig : Introduce amines via Pd-mediated C–N coupling .

- Biological Relevance :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.